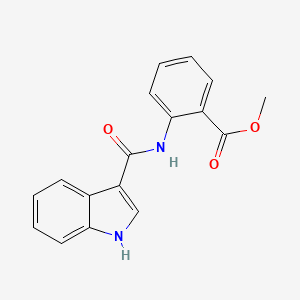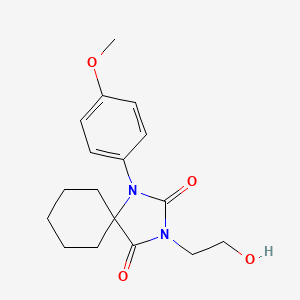
1,3-DIAZASPIRO(4.5)DECANE-2,4-DIONE, 3-(2-HYDROXYETHYL)-1-(p-METHOXYPHENYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIAZASPIRO(4.5)DECANE-2,4-DIONE, 3-(2-HYDROXYETHYL)-1-(p-METHOXYPHENYL)- is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. This particular compound features a diazaspirodecane core with additional functional groups, including a hydroxyethyl and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIAZASPIRO(4.5)DECANE-2,4-DIONE, 3-(2-HYDROXYETHYL)-1-(p-METHOXYPHENYL)- typically involves multi-step organic reactions. The starting materials and reagents can vary, but common steps may include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the diaza functionality using amination reactions.
- Functionalization of the hydroxyethyl and methoxyphenyl groups through substitution or addition reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-DIAZASPIRO(4.5)DECANE-2,4-DIONE, 3-(2-HYDROXYETHYL)-1-(p-METHOXYPHENYL)- can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyethyl group to a carbonyl group.
Reduction: Reduction of the diaza functionality to form secondary amines.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield a ketone or aldehyde derivative.
- Reduction may yield secondary amines.
- Substitution may yield various functionalized derivatives.
Scientific Research Applications
1,3-DIAZASPIRO(4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a candidate for drug development due to its unique structure.
Industry: As an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-DIAZASPIRO(4.5)DECANE-2,4-DIONE, 3-(2-HYDROXYETHYL)-1-(p-METHOXYPHENYL)- depends on its specific interactions with molecular targets. This may involve:
- Binding to enzymes or receptors through hydrogen bonding or hydrophobic interactions.
- Modulating biochemical pathways by inhibiting or activating specific proteins.
- Altering cellular processes by affecting gene expression or signal transduction.
Comparison with Similar Compounds
Similar Compounds
1,3-DIAZASPIRO(4.5)DECANE-2,4-DIONE: Lacks the hydroxyethyl and methoxyphenyl groups.
3-(2-HYDROXYETHYL)-1-(p-METHOXYPHENYL)-SPIRODECANE: Lacks the diaza functionality.
Uniqueness
1,3-DIAZASPIRO(4.5)DECANE-2,4-DIONE, 3-(2-HYDROXYETHYL)-1-(p-METHOXYPHENYL)- is unique due to its combination of functional groups and spirocyclic structure, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
Properties
CAS No. |
741-39-9 |
|---|---|
Molecular Formula |
C17H22N2O4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C17H22N2O4/c1-23-14-7-5-13(6-8-14)19-16(22)18(11-12-20)15(21)17(19)9-3-2-4-10-17/h5-8,20H,2-4,9-12H2,1H3 |
InChI Key |
BCNPBBVTEKAGMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)N(C(=O)C23CCCCC3)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(E)-2-bromoethenyl]-di(propan-2-yloxy)borane](/img/structure/B14761578.png)
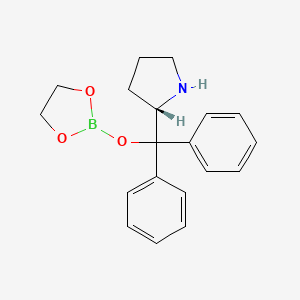
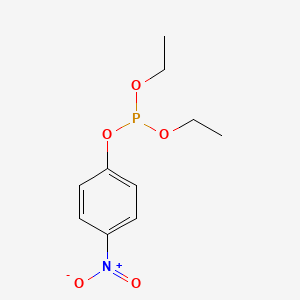
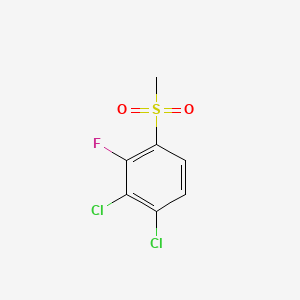

![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide](/img/structure/B14761603.png)

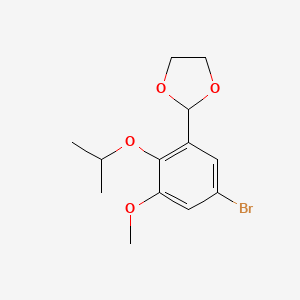
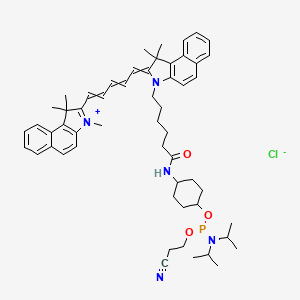
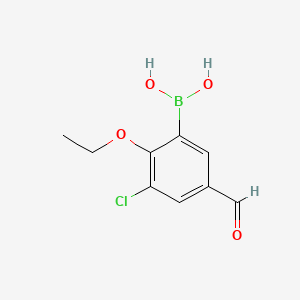
![(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B14761629.png)
